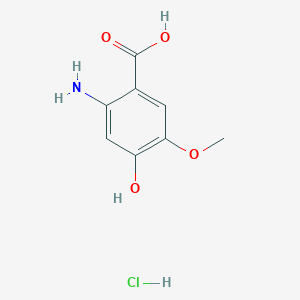

2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-4-hydroxy-5-methoxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4.ClH/c1-13-7-2-4(8(11)12)5(9)3-6(7)10;/h2-3,10H,9H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGUJCOVUVZWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzoic acid derivative.

Functional Group Introduction: The amino, hydroxy, and methoxy groups are introduced through a series of chemical reactions, such as nitration, reduction, and methylation.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification Steps: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce an amine.

Scientific Research Applications

2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent type, position, or additional functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Analogs

Biological Activity

2-Amino-4-hydroxy-5-methoxybenzoic acid hydrochloride (AHMBA) is an organic compound characterized by its unique combination of amino, hydroxy, and methoxy functional groups. This structure contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry, pharmacology, and industrial applications. This article explores the biological activity of AHMBA, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

AHMBA has the molecular formula C₈H₉NO₄·HCl and is classified as a derivative of benzoic acid. The presence of the amino group (-NH₂), hydroxy group (-OH), and methoxy group (-OCH₃) enhances its reactivity and biological potential compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₄·HCl |

| Molecular Weight | 201.62 g/mol |

| Solubility | Soluble in water |

| Appearance | White crystalline solid |

The biological activity of AHMBA is primarily attributed to its interaction with specific molecular targets and pathways within biological systems. Research indicates that AHMBA may:

- Modulate Inflammatory Pathways : AHMBA has been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in anti-inflammatory therapies.

- Engage with Enzymatic Targets : The compound may inhibit enzymes involved in various metabolic pathways, potentially impacting cell proliferation and apoptosis.

- Exhibit Antioxidant Properties : AHMBA demonstrates the ability to scavenge free radicals, which can contribute to its protective effects against oxidative stress.

Antimicrobial Activity

AHMBA has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

Antioxidant Activity

AHMBA's antioxidant capacity has been evaluated using several assays. The DPPH radical scavenging assay revealed an IC₅₀ value of 45 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid (IC₅₀ = 35 µg/mL).

Case Studies

- Anti-inflammatory Effects : In a controlled study involving animal models, AHMBA administration reduced inflammation markers significantly compared to the control group. The reduction in TNF-alpha levels was notable, suggesting therapeutic potential for inflammatory diseases.

- Anticancer Properties : Preliminary studies have shown that AHMBA can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Comparative Analysis with Similar Compounds

To understand the unique aspects of AHMBA's biological activity, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Amino-5-methoxybenzoic acid | Lacks hydroxy group | Weaker antioxidant properties |

| 2-Hydroxy-5-methoxybenzoic acid | Lacks amino group | Limited antimicrobial activity |

| 2-Amino-4,5-dimethoxybenzoic acid | Contains an additional methoxy group | Enhanced reactivity but lower anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing high-purity 2-amino-4-hydroxy-5-methoxybenzoic acid hydrochloride?

- Methodology : A multi-step synthesis approach is typically employed. For example:

Core structure assembly : Start with a substituted benzoic acid derivative (e.g., 4-hydroxy-5-methoxybenzoic acid) and introduce the amino group via catalytic hydrogenation or reductive amination .

Hydrochloride salt formation : React the free base with hydrochloric acid in a polar solvent (e.g., methanol) under controlled pH (4–5) to precipitate the hydrochloride salt .

Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to achieve >98% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical techniques :

- NMR : H and C NMR to verify substituent positions (e.g., methoxy at C5, amino at C2). Compare chemical shifts with analogous compounds (e.g., 4-amino-5-chloro-2-methoxybenzoic acid, δ~6.8–7.2 ppm for aromatic protons) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 232.1) .

- Elemental analysis : Validate C, H, N, and Cl content (deviation <0.3%) .

Q. What strategies optimize solubility for in vitro assays?

- Solubility profiling : Test in buffers (pH 1–10) and solvents (DMSO, PBS). For low aqueous solubility (<1 mg/mL), use co-solvents like DMSO (≤5% v/v) or cyclodextrin complexes .

- pH adjustment : Hydrochloride salts generally exhibit higher solubility in neutral-to-acidic conditions due to protonated amino groups .

Q. How should stability be assessed under laboratory storage conditions?

- Accelerated stability studies :

- Thermal stability : Store at 4°C, 25°C, and 40°C for 4 weeks. Analyze degradation via HPLC .

- Light sensitivity : Expose to UV (365 nm) and visible light; monitor photodegradation products .

- Recommendation : Store desiccated at −20°C in amber vials to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. What methodologies validate analytical assays for quantifying this compound in complex matrices?

- Validation parameters :

- Linearity : Calibration curve (0.1–100 µg/mL, R ≥0.99) .

- Precision : Intra-day and inter-day CV <5% .

- Recovery : Spike-and-recovery tests in biological fluids (e.g., plasma) with ≥90% recovery .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Key modifications :

- Methoxy group (C5) : Replace with halogens (e.g., Cl) to enhance lipophilicity and receptor binding .

- Hydroxy group (C4) : Acetylate to improve blood-brain barrier penetration .

Q. How are degradation pathways elucidated during formulation development?

- Forced degradation :

- Acid/Base hydrolysis : Reflux in 1M HCl/NaOH at 60°C for 24 hrs.

- Oxidative stress : Treat with 3% HO.

- Identify degradants : LC-HRMS and NMR for structural characterization .

- Mechanistic insights : Hydrolysis of the hydrochloride salt to the free base is a major pathway under alkaline conditions .

Q. What process optimizations improve synthetic yield and scalability?

- Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency (>90% yield with Pd/C) .

- Solvent optimization : Replace THF with 2-MeTHF (renewable, higher boiling point) to enhance reaction control .

- Continuous flow chemistry : Reduce reaction time from 12 hrs (batch) to 30 mins (flow) with >95% conversion .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.